N-(4-bromophenyl)piperidin-4-amine
Overview
Description
“N-(4-bromophenyl)piperidin-4-amine” is a chemical compound with the molecular formula C11H15BrN2 . It has a molecular weight of 255.15 and a predicted density of 1.389±0.06 g/cm3 . The compound is also known by its English name “this compound” and has a CAS number of 862652-46-8 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research in the field of organic chemistry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific methods of piperidine synthesis have been reviewed in several scientific papers .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a bromophenyl group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.389±0.06 g/cm3 . Its boiling point is predicted to be 358.5±37.0 °C .Scientific Research Applications
Kinetics and Mechanism of Aminolysis Reactions
Research by Castro et al. (1999) on the kinetics and mechanism of aminolysis reactions involving secondary alicyclic amines with specific substrates provides insights into the reactions' rates and mechanisms. This study is crucial for understanding how N-(4-bromophenyl)piperidin-4-amine might react in similar chemical environments, given its structural relevance to the amines discussed (Castro et al., 1999).
Photophysical Properties of Borondipyrromethene Analogues
Qin et al. (2005) explored the photophysical properties of borondipyrromethene analogues, which could be relevant to studies involving this compound due to the potential similarities in photophysical behavior. This research helps understand how structural modifications impact fluorescent properties, crucial for designing fluorescent markers or probes in biological and material sciences (Qin et al., 2005).
Enantioselective Synthesis
The work by Chen et al. (2013) on C2-symmetric cyclic selenium-catalyzed enantioselective bromoaminocyclization presents a method for synthesizing enantioenriched pyrrolidine products. This research could indicate the potential of this compound in enantioselective synthesis processes, highlighting its utility in producing chiral molecules with high specificity and yield (Chen et al., 2013).
Catalytic Amination Processes
Wolfe et al. (2000) developed a simple and efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates, which could be directly relevant to reactions involving this compound. This research is pivotal for pharmaceutical synthesis, where catalytic efficiency and selectivity are paramount (Wolfe et al., 2000).
Hydrogen-Bonding Patterns in Enaminones
The study by Balderson et al. (2007) on the hydrogen-bonding patterns in enaminones, including compounds structurally related to this compound, sheds light on how such molecules interact at the molecular level. Understanding these interactions is crucial for designing compounds with desired chemical and physical properties (Balderson et al., 2007).
Safety and Hazards
The safety data sheet for a similar compound, 1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride, suggests that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-(4-bromophenyl)piperidin-4-amine, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
N-(4-bromophenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRJDKYBLYPKSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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